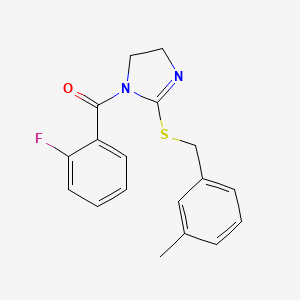

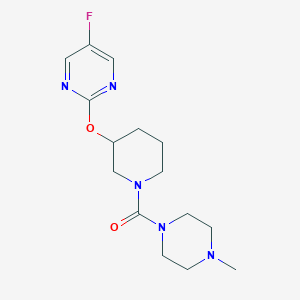

![molecular formula C15H14N4OS B2488629 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide CAS No. 1206997-45-6](/img/structure/B2488629.png)

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been explored in various studies, indicating a range of methodologies for constructing complex molecules incorporating the benzimidazole unit. A notable approach involves the use of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors, where modifications in the molecular structure, such as the insertion of a piperazine unit, have shown to enhance aqueous solubility and oral absorption, as seen in the development of clinical candidate K-604 (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals significant insights into their biological activity and solubility. For instance, the insertion of specific units like piperazine has been found to markedly enhance the solubility of these compounds, which is crucial for their bioavailability and pharmacological efficacy (Shibuya et al., 2018).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, contributing to their versatile chemical properties. For example, the reaction with phenyl isothiocyanate leads to the formation of thiole derivatives, which can further react to produce 1,3,4-thiadiazole derivatives through a metal-free approach, indicating a broad scope of substrate adaptability and ease of modification (Khalil et al., 2012).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, are critical for their application potential. Enhancements in aqueous solubility, for example, significantly impact their pharmacokinetic profiles, making them more suitable for oral administration and potential clinical use (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and the ability to form various derivatives, are essential for their functional versatility. The synthesis of thiole derivatives and their subsequent conversion into 1,3,4-thiadiazole derivatives demonstrates the reactive adaptability and potential for generating a wide range of biologically active molecules (Khalil et al., 2012).

Applications De Recherche Scientifique

Synthesis and Radiochemical Applications

"2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide" and its analogs have been synthesized for various research applications, including the study of peripheral benzodiazepine receptors (PBR) using imaging techniques like SPECT and PET. For instance, substituted imidazo[1,2-α]pyridines have been developed as high-affinity and selective ligands for PBR, with their radioiodinated analogs prepared for potential in vivo studies using SPECT. This highlights the compound's utility in developing diagnostic tools for neurological and oncological research (Katsifis et al., 2000).

Biological Activity and Antitumor Effects

Compounds structurally related to "2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide" have been explored for their biological activities, including antiulcer, antiviral, and antitumor properties. For example, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents with antisecretory and cytoprotective properties, demonstrating the versatility of this compound class in medicinal chemistry and drug development (Starrett et al., 1989).

Chemical Synthesis and Optimization

The compound has also been part of studies aiming to improve synthetic routes and chemical properties, including aqueous solubility and metabolic stability. The discovery of clinical candidates like K-604, which inhibits acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) with high selectivity, showcases the compound's potential in therapeutic applications, especially in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Insecticidal Applications

Research has extended to the synthesis of heterocycles incorporating thiadiazole moiety for applications such as insecticidal assessment against pests like the cotton leafworm, indicating the broader agricultural and environmental applications of compounds within this chemical class (Fadda et al., 2017).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known for their versatile biological activities, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biological processes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

One study suggests that similar compounds can effectively inhibit microtubule assembly formation .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment .

Propriétés

IUPAC Name |

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-16-13(20)9-21-15-10(5-4-8-17-15)14-18-11-6-2-3-7-12(11)19-14/h2-8H,9H2,1H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRLIQHEXPGFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)

![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)

![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)

![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)